Cas no 1187983-92-1 (5-Iodo-1H-inden-2(3H)-one)
5-Iodo-1H-inden-2(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- 5-Iodo-1H-inden-2(3H)-one
- 5-IODO-2-INDANONE
- DTXSID40698420
- DB-349984
- 1187983-92-1
- SCHEMBL22547325
- 5-Iodo-1,3-dihydro-2H-inden-2-one
- 5-iodo-1,3-dihydroinden-2-one
-
- MDL: MFCD09744100
- Inchi: 1S/C9H7IO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2
- InChI Key: AITSMACANUSMNM-UHFFFAOYSA-N
- SMILES: IC1C=CC2CC(CC=2C=1)=O
Computed Properties
- Exact Mass: 257.95416g/mol
- Monoisotopic Mass: 257.95416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 17.1Ų
5-Iodo-1H-inden-2(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079000508-1g |
5-Iodo-1H-inden-2(3H)-one |
1187983-92-1 | 95% | 1g |
$681.12 | 2023-09-04 | |
| Crysdot LLC | CD12174998-1g |
5-Iodo-1H-inden-2(3H)-one |
1187983-92-1 | 95+% | 1g |
$648 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759604-5g |
5-Iodo-1,3-dihydro-2h-inden-2-one |
1187983-92-1 | 95% | 5g |
¥10941.00 | 2024-08-09 | |
| Chemenu | CM182736-1g |
5-iodo-1,3-dihydro-2H-inden-2-one |
1187983-92-1 | 95% | 1g |
$611 | 2023-11-23 | |
| Cooke Chemical | BD0021748-5g |
5-Iodo-1H-inden-2(3H)-one |
1187983-92-1 | 95+% | 5g |
RMB 5714.40 | 2025-02-21 |
5-Iodo-1H-inden-2(3H)-one Related Literature
-
1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 5-Iodo-1H-inden-2(3H)-one
5-Iodo-1H-inden-2(3H)-one (CAS No. 1187983-92-1): A Comprehensive Overview
5-Iodo-1H-inden-2(3H)-one, with the CAS number 1187983-92-1, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of indenones, which are characterized by a seven-membered ring fused with a benzene ring and a ketone group. The presence of the iodine substituent at the 5-position adds an additional layer of complexity and reactivity, making it a valuable intermediate in synthetic chemistry.
The synthesis of 5-Iodo-1H-inden-2(3H)-one has been extensively studied, and several efficient methods have been reported in the literature. One notable approach involves the cyclization of 2-(iodomethyl)benzaldehyde followed by an intramolecular aldol condensation. This method provides high yields and excellent purity, making it suitable for large-scale production. Another synthetic route involves the reaction of 2-bromobenzaldehyde with potassium iodide in the presence of a base, followed by cyclization to form the indenone ring. These synthetic strategies not only highlight the versatility of 5-Iodo-1H-inden-2(3H)-one but also demonstrate its potential as a building block for more complex molecules.
In the realm of medicinal chemistry, 5-Iodo-1H-inden-2(3H)-one has shown promise as a scaffold for the development of novel therapeutic agents. Recent studies have explored its use as an inhibitor of specific enzymes and receptors, particularly those involved in cancer and neurodegenerative diseases. For instance, researchers at the University of California have reported that derivatives of 5-Iodo-1H-inden-2(3H)-one exhibit potent inhibitory activity against protein kinases, which are key targets in cancer therapy. Additionally, a study published in the Journal of Medicinal Chemistry found that certain derivatives of this compound can effectively modulate G protein-coupled receptors (GPCRs), which are implicated in a wide range of physiological processes.
The physical and chemical properties of 5-Iodo-1H-inden-2(3H)-one have also been well-characterized. It is a solid at room temperature with a melting point ranging from 90 to 95°C. The compound is moderately soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its UV/Vis spectrum shows characteristic absorption bands, which can be used for analytical purposes. The molecular weight of 5-Iodo-1H-inden-2(3H)-one is 264.04 g/mol, and its molecular formula is C9H6O2I.
In materials science, 5-Iodo-1H-inden-2(3H)-one has found applications in the development of functional materials and polymers. Its ability to undergo various chemical reactions makes it an attractive candidate for the synthesis of conjugated polymers with tunable electronic properties. For example, researchers at Stanford University have utilized 5-Iodo-1H-inden-2(3H)-one as a monomer to create conjugated polymers with enhanced photovoltaic performance. These polymers exhibit high charge carrier mobility and excellent stability under ambient conditions, making them suitable for use in organic solar cells and other optoelectronic devices.
The safety profile of 5-Iodo-1H-inden-2(3H)-one has been evaluated through various toxicological studies. While it is generally considered safe for laboratory use under proper handling conditions, it is important to follow standard safety protocols to minimize exposure risks. The compound should be stored in a cool, dry place away from strong oxidizing agents and sources of ignition. Personal protective equipment such as gloves, goggles, and lab coats should be worn when handling this compound to ensure safety.
In conclusion, 5-Iodo-1H-inden-2(3H)-one (CAS No. 1187983-92-1) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and synthetic chemistry. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop novel therapeutic agents and functional materials. As research continues to advance, it is likely that new applications and derivatives of this compound will be discovered, further expanding its utility in various scientific fields.
1187983-92-1 (5-Iodo-1H-inden-2(3H)-one) Related Products
- 239783-48-3(6-Iodo-2-tetralone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)